molecular formula C27H28N4O3S2 B2400097 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049941-89-0

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2400097
CAS No.: 1049941-89-0
M. Wt: 520.67
InChI Key: KRUGKBNEKIIXEM-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Final Coupling: The final step involves coupling the benzo[d]thiazole and pyrrolidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides, under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the design of novel materials with unique electronic or photophysical properties.

    Chemical Biology: It can be employed as a probe to study biological processes or as a tool in chemical genetics.

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide
  • N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide
  • N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-benzylpyrrolidine-2-carboxamide

Uniqueness

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide is unique due to the specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness can be leveraged to develop specialized applications in various fields.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S2/c1-18-8-10-22(11-9-18)36(33,34)31-13-5-7-24(31)26(32)30(17-21-6-4-12-28-16-21)27-29-23-14-19(2)20(3)15-25(23)35-27/h4,6,8-12,14-16,24H,5,7,13,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUGKBNEKIIXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C(=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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